molecular formula C8H7BrN4 B1292728 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-26-5

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No. B1292728
M. Wt: 239.07 g/mol
InChI Key: RGCPQJWQLGCWGM-UHFFFAOYSA-N
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Description

The compound 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is a brominated triazine derivative. Triazines are a class of nitrogen-containing heterocycles that have found applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and a methyl group on the triazine ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated triazine derivatives can be achieved through methods such as the catalyst-free tandem C-H amination/bromination in water, as reported for bromobenzothiazines . Although the specific synthesis of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. The environmentally friendly approach described in utilizes NaBr as the bromo source and water as the solvent, which could be a starting point for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related triazine derivatives has been elucidated using X-ray crystallography. For instance, the structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was determined to have an almost planar conformation stabilized by intramolecular interactions . Although the exact structure of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is not provided, it can be inferred that bromination at the 7-position and methylation at the 5-position could affect the planarity and electronic distribution of the molecule.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution, which could be relevant for the amination of triazine compounds. The synthesis of 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines demonstrates the feasibility of introducing an amino group at the 7-position of the triazine ring . This suggests that the 7-bromo group in 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine could potentially be substituted with an amino group under appropriate reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of substituents such as bromine and methyl groups can affect the compound's density, melting point, and solubility. The crystal structure analysis of a related compound indicates that the molecular packing is governed by van der Waals forces . For 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine, similar intermolecular interactions could dictate its solid-state properties, and the bromine atom could enhance its reactivity in electrophilic substitution reactions.

Scientific Research Applications

Heterogeneous Catalysis

  • Scientific Field : Heterogeneous Catalysis
  • Summary of the Application : Triazines and tetrazines, such as 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine, have been found to have great practical applications in heterogeneous catalysis .

Photocatalysis

  • Scientific Field : Photocatalysis
  • Summary of the Application : Triazines and tetrazines, such as 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine, have been found to have great practical applications in photocatalysis .

Anti-Cancer Agents

  • Scientific Field : Oncology
  • Summary of the Application : 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One Linked Isoxazole Hybrids have been synthesized as potential anti-cancer agents .
  • Results or Outcomes : All the hybrids have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to standard drug etoposide .

Separation and Storage

  • Scientific Field : Material Science
  • Summary of the Application : Triazines and tetrazines, such as 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine, have been found to have great practical applications in separation and storage .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

7-bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPQJWQLGCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647588
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

CAS RN

867330-26-5
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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